

Unveiling the Intricate Architecture of Copper(II) Sulfate Pentahydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Copper(II) sulfate pentahydrate	
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An in-depth examination of the molecular structure, crystallographic data, and experimental determination of **copper(II)** sulfate pentahydrate (CuSO₄·5H₂O), tailored for researchers, scientists, and professionals in drug development.

Copper(II) sulfate pentahydrate, a compound recognized by its vibrant blue crystals, possesses a complex and fascinating molecular architecture. Understanding this structure is paramount for applications ranging from materials science to pharmaceuticals, where precise knowledge of molecular geometry influences physical and chemical properties. This technical guide provides a detailed analysis of its crystal structure, supported by quantitative data and the experimental protocols used for its determination.

Molecular Structure and Coordination Geometry

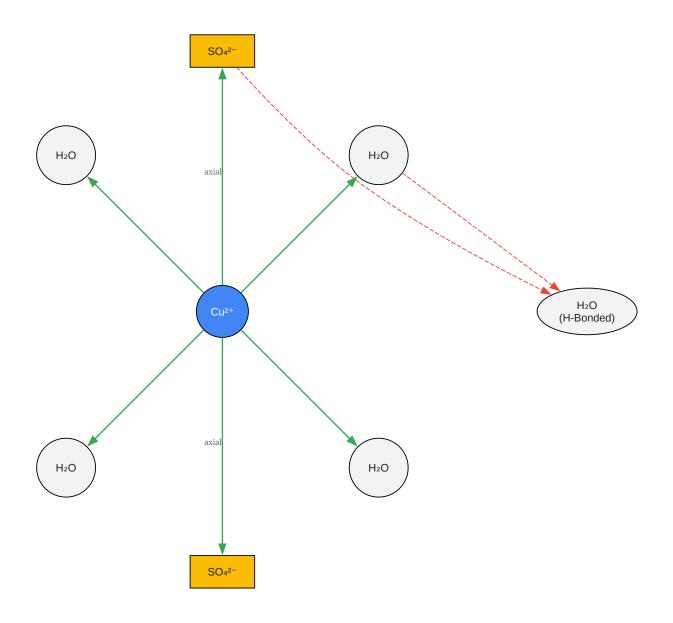
The crystal structure of **copper(II) sulfate pentahydrate** (mineral name: chalcanthite) is characterized by a distorted octahedral geometry around the central copper(II) ion. This arrangement is a classic example of Jahn-Teller distortion, commonly observed in d⁹ copper(II) complexes.[1] The structure consists of polymeric chains where [Cu(H₂O)₄]²⁺ units are linked by sulfate anions.[1]

Of the five water molecules in the formula unit, four are directly coordinated to the copper ion in a square planar arrangement. The other two coordination sites, completing the octahedron, are occupied by oxygen atoms from two different sulfate anions.[1] This results in two longer, axial Cu-O bonds to the sulfate groups compared to the four shorter, equatorial Cu-O bonds to the water molecules.[1]



The fifth water molecule is not directly bonded to the copper ion. Instead, it is held in the crystal lattice by hydrogen bonds, acting as a bridge between a coordinated water molecule and a sulfate anion from an adjacent chain.[1][2] This unique arrangement explains the differential loss of water molecules upon heating.[3]

Below is a diagram illustrating the coordination environment of the central copper(II) ion.



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Coordination sphere of the Cu(II) ion in pentahydrate form.

Crystallographic and Quantitative Data

The definitive method for determining the precise atomic arrangement and geometric parameters of crystalline solids is Single-Crystal X-ray Diffraction. The structure of **copper(II) sulfate pentahydrate** has been determined to belong to the triclinic crystal system, with the space group P-1.[4]

The following tables summarize key quantitative data from a 2022 X-ray diffraction study conducted at 100 K.[1]

Table 1: Unit Cell Parameters

Parameter	Value
a	6.1224 (4) Å
b	10.7223 (4) Å
С	5.9681 (3) Å
α	82.35 (2) °
β	107.33 (2) °
У	102.60 (4) °
Volume	364.02 (3) Å ³

Table 2: Selected Interatomic Distances (Å)[1]



Bond	Distance (Å)	Description
Cu1-O1	1.9684 (8)	Equatorial Water
Cu1-O2	1.9757 (7)	Equatorial Water
Cu2-O3	1.9673 (7)	Equatorial Water
Cu1-O4	1.9355 (8)	Equatorial Water
Cu1-O6	2.3618 (7)	Axial Sulfate Oxygen
Cu1-O9	2.4100 (7)	Axial Sulfate Oxygen
S1-O6	1.4751 (7)	Sulfate S-O Bond
S1-07	1.4759 (8)	Sulfate S-O Bond
S1-O8	1.4910 (7)	Sulfate S-O Bond
S1-O9	1.4783 (7)	Sulfate S-O Bond

Table 3: Selected Bond Angles (°)[1]

Angle	Value (°)	Description
O1-Cu1-O2	88.30 (3)	Equatorial (cis)
O1-Cu1-O2(ii)	91.70 (3)	Equatorial (cis)
O3-Cu2-O4	89.60 (3)	Equatorial (cis)
O3-Cu2-O4(i)	90.40 (3)	Equatorial (cis)
O1-Cu1-O6	92.18 (3)	Equatorial-Axial
O2-Cu1-O6	87.73 (3)	Equatorial-Axial
O4-Cu2-O9	93.35 (3)	Equatorial-Axial
O6-S1-O9	109.46 (4)	Sulfate O-S-O
07-S1-O8	108.83 (4)	Sulfate O-S-O

(Symmetry operators: i +x,2-y,-z; ii 1-x,1-y,1-z)

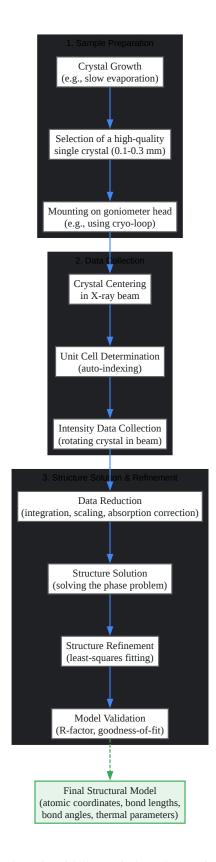


Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of **copper(II) sulfate pentahydrate** is achieved through Single-Crystal X-ray Diffraction (SCXRD).[5][6] This powerful analytical technique provides precise information on unit cell dimensions, bond lengths, and bond angles.[6]

The following outlines a typical protocol for SCXRD analysis.





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Generalized workflow for Single-Crystal X-ray Diffraction.



Methodology Details:

- Crystal Growth and Selection: High-quality single crystals of CuSO₄·5H₂O are grown, typically by slow evaporation from an aqueous solution. A suitable crystal, ideally 0.1-0.3 mm in all dimensions and free of visible defects, is selected under a microscope.[7][8]
- Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryo-loop and oil to secure it. This assembly allows for the precise rotation of the crystal during the experiment.[6][9]
- Data Collection: The mounted crystal is placed on a diffractometer and cooled (e.g., to 100 K) to reduce thermal vibrations.[10] It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are recorded by a detector.[5][8]
- Data Processing: The raw diffraction data are processed to determine the unit cell parameters and space group. The intensities of thousands of unique reflections are integrated, scaled, and corrected for experimental factors like absorption. [6][7]
- Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and an approximate structural model.[7]
- Structure Refinement: The initial model is refined against the experimental data using least-squares algorithms. This iterative process adjusts atomic positions, site occupancies, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding the final, precise molecular structure.[7]

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References

- 1. opus.uleth.ca [opus.uleth.ca]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]



- 3. The Crystal Structure of Copper Sulphate Pentahydrate, CuSO\$_{4}\$. 5H\$_{2}\$O |
 Semantic Scholar [semanticscholar.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. fiveable.me [fiveable.me]
- 8. X-ray crystallography Wikipedia [en.wikipedia.org]
- 9. Chemistry Teaching Labs Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. youtube.com [youtube.com]
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